2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide
CAS No.: 894028-03-6
Cat. No.: VC11882646
Molecular Formula: C20H21FN2O4S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894028-03-6 |
|---|---|
| Molecular Formula | C20H21FN2O4S |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methoxyethyl)acetamide |
| Standard InChI | InChI=1S/C20H21FN2O4S/c1-27-11-10-22-20(24)13-23-12-19(16-7-3-5-9-18(16)23)28(25,26)14-15-6-2-4-8-17(15)21/h2-9,12H,10-11,13-14H2,1H3,(H,22,24) |
| Standard InChI Key | FIKPWICWMLOOCG-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F |
| Canonical SMILES | COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide (CAS# 894028-03-6) is an acetamide-functionalized indole derivative with a molecular formula of and a molecular weight of 404.5 g/mol . The structure comprises:
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A 1H-indole core substituted at position 3 with a methanesulfonyl group linked to a 2-fluorophenyl ring.
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An acetamide side chain at position 1 of the indole, modified with a 2-methoxyethyl group on the nitrogen atom.
The presence of fluorine enhances metabolic stability and binding affinity, while the methanesulfonyl group contributes to electron-withdrawing effects, influencing reactivity . The 2-methoxyethyl substituent improves solubility, a critical factor for bioavailability .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multistep organic reactions:
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Indole Functionalization: The indole core is sulfonylated at position 3 using 2-fluorophenylmethanesulfonyl chloride under basic conditions .
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Acetamide Formation: The indole nitrogen is alkylated with chloroacetyl chloride, followed by nucleophilic substitution with 2-methoxyethylamine .
Key intermediates are purified via column chromatography and characterized using:
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-NMR and -NMR to confirm regioselectivity.
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High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 404.5 g/mol | |
| LogP | ~3.64 (estimated) | |
| Polar Surface Area | 46.4 Ų |
The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Pharmacological Profile and Biological Activities
Antimicrobial Activity
Structural analogs with N-methylsulfonylindole moieties exhibit broad-spectrum antimicrobial effects. For example, compounds with similar sulfonamide groups showed MIC values of <3.90 µg/ml against Salmonella enterica and E. coli . The fluorine atom enhances interactions with bacterial enzymes through halogen bonding .
Anti-Inflammatory and Antioxidant Effects
Indole derivatives bearing sulfonamide groups demonstrate dual COX-2/5-LOX inhibition, reducing prostaglandin and leukotriene synthesis . In RAW264.7 macrophages, analogs suppressed TNF-α production by 40–60% at 10 µM . Additionally, the acetamide side chain contributes to radical scavenging, with DPPH assay IC₅₀ values ranging from 2.33–5.81 µM .
Enzyme Inhibition
α-Amylase Inhibition: Indole-3-acetamides with similar structures showed IC₅₀ values as low as 0.92 µM, comparable to acarbose . Molecular docking revealed hydrogen bonding with Asp300 and π-π interactions with Trp59 residues .
Mechanism of Action and Molecular Targets
Tubulin Polymerization Inhibition
Indolesulfonamides bind to the colchicine site of tubulin, disrupting microtubule assembly . This mechanism induces mitotic arrest and apoptosis in cancer cells . Molecular dynamics simulations suggest the methanesulfonyl group stabilizes interactions with β-tubulin’s Thr179 and Asn258 residues .
Antiviral Activity
Acetamide derivatives targeting respiratory syncytial virus (RSV) and influenza A virus (IAV) inhibit viral replication via competitive binding to envelope glycoproteins . EC₅₀ values for related compounds range from 0.5–2.0 µM .
Structure-Activity Relationship (SAR)
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Fluorine Substitution: The 2-fluorophenyl group enhances metabolic stability and target affinity compared to non-halogenated analogs .
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Methoxyethyl Side Chain: Increases solubility and reduces cytotoxicity (e.g., IC₅₀ > 50 µM in HEK293 cells) .
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Sulfonamide Linker: Critical for enzyme inhibition; replacing sulfonyl with carbonyl decreases activity by 10-fold .
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